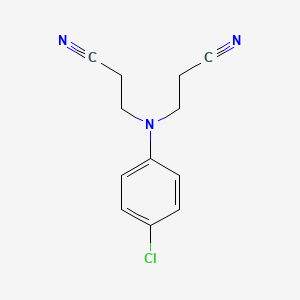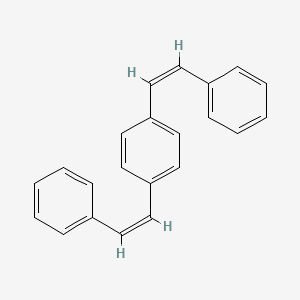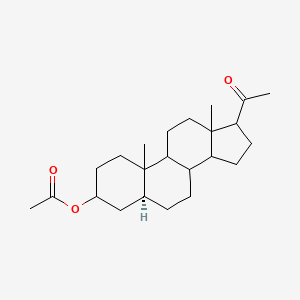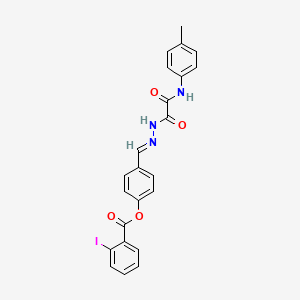
1-(4-Acetylphenyl)-3-(2,5-difluorophenyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Acetylphenyl)-3-(2,5-difluorophenyl)urea is an organic compound that belongs to the class of ureas It is characterized by the presence of an acetyl group attached to a phenyl ring and two fluorine atoms attached to another phenyl ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Acetylphenyl)-3-(2,5-difluorophenyl)urea typically involves the reaction of 4-acetylphenyl isocyanate with 2,5-difluoroaniline. The reaction is carried out in an appropriate solvent such as dichloromethane or tetrahydrofuran, under controlled temperature conditions, usually at room temperature or slightly elevated temperatures. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the desired product in high purity.
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient and scalable methods. This could include the use of continuous flow reactors, which allow for better control of reaction parameters and higher throughput. Additionally, the use of automated purification systems can streamline the isolation and purification process, ensuring consistent quality and yield of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
1-(4-Acetylphenyl)-3-(2,5-difluorophenyl)urea can undergo various types of chemical reactions, including:
Oxidation: The acetyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The acetyl group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: 1-(4-Carboxyphenyl)-3-(2,5-difluorophenyl)urea.
Reduction: 1-(4-Hydroxyphenyl)-3-(2,5-difluorophenyl)urea.
Substitution: 1-(4-Acetylphenyl)-3-(2,5-dimethoxyphenyl)urea.
Wissenschaftliche Forschungsanwendungen
1-(4-Acetylphenyl)-3-(2,5-difluorophenyl)urea has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 1-(4-Acetylphenyl)-3-(2,5-difluorophenyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The acetyl group and the fluorine atoms play a crucial role in its binding affinity and specificity. The compound may inhibit or activate certain pathways, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-(4-Acetylphenyl)-3-phenylurea
- 1-(4-Methylphenyl)-3-(2,5-difluorophenyl)urea
- 1-(4-Acetylphenyl)-3-(3,4-difluorophenyl)urea
Uniqueness
1-(4-Acetylphenyl)-3-(2,5-difluorophenyl)urea is unique due to the presence of both an acetyl group and two fluorine atoms on different phenyl rings. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications. The combination of these functional groups can enhance its reactivity, binding affinity, and specificity compared to similar compounds.
Eigenschaften
Molekularformel |
C15H12F2N2O2 |
|---|---|
Molekulargewicht |
290.26 g/mol |
IUPAC-Name |
1-(4-acetylphenyl)-3-(2,5-difluorophenyl)urea |
InChI |
InChI=1S/C15H12F2N2O2/c1-9(20)10-2-5-12(6-3-10)18-15(21)19-14-8-11(16)4-7-13(14)17/h2-8H,1H3,(H2,18,19,21) |
InChI-Schlüssel |
ZGFHKKPQYMGIFK-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)NC2=C(C=CC(=C2)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[(4-Chlorophenyl)carbamoyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B11948204.png)











![N,N'-bis[(Z)-(4-methoxyphenyl)methylideneamino]decanediamide](/img/structure/B11948286.png)

